molecular formula C18H36P2 B148248 (S,S)-Et-BPE CAS No. 136779-27-6

(S,S)-Et-BPE

Cat. No. B148248
M. Wt: 314.4 g/mol
InChI Key: QOLRLVPABLMMKI-XSLAGTTESA-N
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Description

(S,S)-Et-BPE is a chiral ligand that has been widely used in asymmetric catalysis. It is a derivative of the bisphosphine ligand Et-BPE, which has been shown to be highly effective in a variety of catalytic reactions. The chiral nature of (S,S)-Et-BPE makes it particularly useful in enantioselective catalysis, where it can be used to control the stereochemistry of the products.

Scientific Research Applications

  • Photochemical Reactions in Solid State : (S,S)-Et-BPE, or trans-1,2-Bis(4-pyridyl)ethylene (bpe), is extensively studied for solid-state photochemical [2+2] cycloaddition reactions. It is involved in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The research focuses on orienting pairs of bpe molecules in the solid state for photochemical behavior and implications (Nagarathinam, Peedikakkal, & Vittal, 2008).

  • Electrochemiluminescence Applications : Bipolar electrochemistry (BPE), where a conducting object is addressed electrochemically without a wire connection, uses (S,S)-Et-BPE. It has gained interest in analytical chemistry, allowing simultaneous separation of sensing and reporting elements. This includes applications in detecting biomarkers such as DNA, RNA, peptides, and other bio-relevant molecules (Bouffier, Arbault, Kuhn, & Sojic, 2016).

  • Indirect Fluorescence Modulation : (S,S)-Et-BPE is also involved in developing new sensing concepts based on indirect bipolar electrochemistry. This approach generates local pH gradients to detect redox-active molecules via fluorescence intensity modulation near bipolar electrodes (Bouffier, Doneux, Goudeau, & Kuhn, 2014).

  • Mapping Potential Gradient in Electrochemical Systems : The wireless nature of bipolar electrode (BPE) systems, where (S,S)-Et-BPE can be used, allows simultaneous electrochemical reactions on multiple BPEs. This feature is valuable for designing reaction systems with different geometries. Electrochemiluminescence (ECL) imaging is used to map the potential gradient in these systems (Villani & Inagi, 2021).

  • Applications in Entrepreneurship Research : The biological perspective in entrepreneurship (BPE) research examines the role of genetics, physiology, neuroscience, and neurodevelopmental conditions in entrepreneurial behavior. (S,S)-Et-BPE may serve as a metaphor or analytical tool within this multidisciplinary approach (Nicolaou, Phan, & Stephan, 2020).

properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLVPABLMMKI-XSLAGTTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1CCP2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577045
Record name (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Et-BPE

CAS RN

136779-27-6
Record name Et-bpe, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ET-BPE, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGD5P7X3R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DK Hutchinson - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(2R,2′R, 5R,5′R)‐1,1′‐(1,2‐Ethanediyl)bis[2,5‐dimethylphospholane]; (2R,2′R, 5R,5′R)‐1,1′‐(1,2‐ethanediyl)bis[2,5‐diethylphospholane]; (2S,2′S, 5S,5′S)‐1,1′‐(1,2‐…
Number of citations: 0 onlinelibrary.wiley.com
A Alexakis, J Burton, J Vastra, P Mangeney - Tetrahedron: Asymmetry, 1997 - Elsevier
Chiral bidentate aryl- and alkyl phosphines (0.5%) coordinated to copper(II) triflate (0.5%) are efficient catalysts for the asymmetric conjugate addition of diethyl zinc to cyclohexen-2-one…
Number of citations: 81 www.sciencedirect.com
P Harrison, G Meek - Tetrahedron letters, 2004 - Elsevier
A method to prepare N-acyl enamides is reported that is complementary to the existing protocols. Heck reaction of a variety of aryl trifluoromethanesulfonates with commercially …
Number of citations: 66 www.sciencedirect.com
AT Axtell, CJ Cobley, J Klosin… - Angewandte Chemie …, 2005 - Wiley Online Library
Off the shelf: The commercially available ligand (R, R)-1, 2-bis (2, 5-diphenylphospholano) ethane ((R, R)-Ph-bpe) has been identified as an excellent ligand for asymmetric …
Number of citations: 156 onlinelibrary.wiley.com
J Klosin, CR Landis - Accounts of chemical research, 2007 - ACS Publications
A series of bis-phosphite and bis-phosphine ligands for asymmetric hydroformylation reactions has been evaluated. Bis-phosphite ligands lead, in general, to high regioselectivities …
Number of citations: 292 pubs.acs.org
X Gu, L Meng, M Li, JJ Wang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
A Cu(I)/(R,R)-Ph-BPE-catalyzed enantioselective hydroamination of 2H-chromenes and 2H-thiochromenes with anthranils is developed, which enables highly efficient and atom-…
Number of citations: 11 pubs.rsc.org
Y Jin, Y Zou, Y Hu, Y Han, Z Zhang… - Chemistry–A European …, 2022 - Wiley Online Library
The azole‐directed cobalt‐catalyzed asymmetric hydrogenation of alkenes has been developed with high efficiency. With this approach, chiral pyrazole compounds were obtained in …
K Gopalaiah, HB Kagan - Chemical reviews, 2011 - ACS Publications
Enamine chemistry, pioneered by Stork in the 1950s, is very useful in synthesis. 1 Enamines 1 (Scheme 1) are nitrogen analogues of enols. The Cβ position has nucleophilic properties …
Number of citations: 341 pubs.acs.org
CJ Pilkington, A Zanotti-Gerosa - Organic Letters, 2003 - ACS Publications
1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE) has been synthesized for the first time through employment of an undemanding synthetic pathway. The new ligand exhibits …
Number of citations: 84 pubs.acs.org
C Davies, L Dötsch, MG Ciulla… - Angewandte Chemie …, 2022 - Wiley Online Library
Natural product (NP)‐inspired design principles provide invaluable guidance for bioactive compound discovery. Pseudo‐natural products (PNPs) are de novo combinations of NP …
Number of citations: 12 onlinelibrary.wiley.com

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